
2-Ethoxy-4-Formyl-6-iodophenyl 4-(Acetylamino)benzolsulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate” is a chemical compound with the CAS Number 431925-93-8. It has a molecular weight of 334.11 . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethoxy-4-formyl-6-iodophenyl acetate . The InChI code is 1S/C11H11IO4/c1-3-15-10-5-8 (6-13)4-9 (12)11 (10)16-7 (2)14/h4-6H,3H2,1-2H3 . This information can be used to deduce the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Ich habe nach wissenschaftlichen Forschungsanwendungen von „2-Ethoxy-4-Formyl-6-iodophenyl 4-(Acetylamino)benzolsulfonat“ gesucht, aber leider sind die online verfügbaren Informationen sehr begrenzt. Die Verbindung ist auf den Websites verschiedener Chemikalienlieferanten aufgeführt , aber detaillierte Anwendungen in der wissenschaftlichen Forschung werden nicht bereitgestellt.
Wirkmechanismus
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate inhibits the activity of GAPDH by binding to the enzyme at the active site. This binding prevents the enzyme from catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, which is a key step in glycolysis. This inhibition leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS), which ultimately leads to cell death.
Biochemical and Physiological Effects:
2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been reported to have neuroprotective effects in animal models of Parkinson's disease and stroke. However, the exact biochemical and physiological effects of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate are still being investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate in lab experiments is its specificity for inhibiting GAPDH. This allows researchers to study the role of GAPDH in various cellular processes and diseases. However, one limitation of using 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate is its potential toxicity to cells. It has been reported to induce cell death at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate. One direction is to investigate its potential as a therapeutic agent for various diseases, including inflammation, cancer, and neurodegenerative diseases. Another direction is to study the mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate in more detail, including its interactions with other enzymes and proteins. Additionally, the development of new synthesis methods for 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate may allow for the production of higher yields and purities, which could facilitate its use in future research.
Synthesemethoden
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate involves the reaction of ethyl 2-iodobenzoate with 4-aminobenzenesulfonic acid in the presence of sodium hydride and acetic anhydride. The resulting product is then treated with sodium borohydride and acetic acid to obtain 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate. This method has been reported to yield a high purity of 2-Ethoxy-4-formyl-6-iodophenyl 4-(acetylamino)benzenesulfonate with a yield of around 60-70%.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 4-acetamidobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO6S/c1-3-24-16-9-12(10-20)8-15(18)17(16)25-26(22,23)14-6-4-13(5-7-14)19-11(2)21/h4-10H,3H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNXZFDQTPANDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z,5Z)-3-(2-methoxyethyl)-2-(phenylimino)-5-[2-(propan-2-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B475572.png)

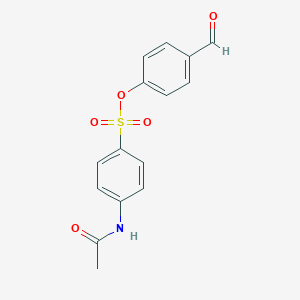
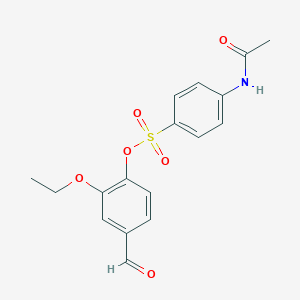
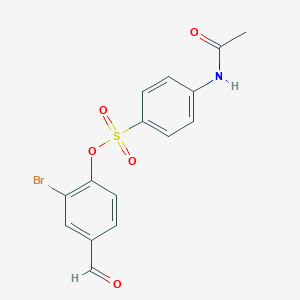
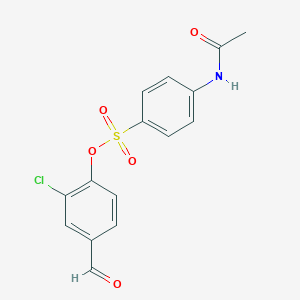
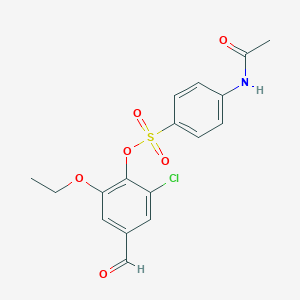



![N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B475815.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B475858.png)
![ethyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B475859.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B475862.png)